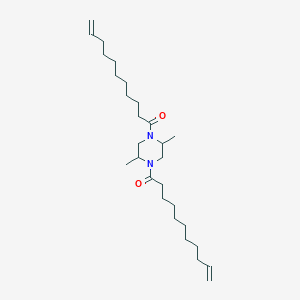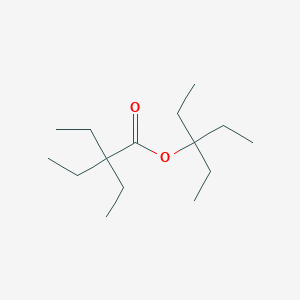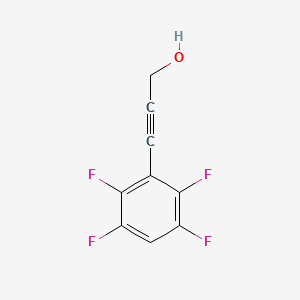
3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol is a chemical compound characterized by the presence of a tetrafluorophenyl group attached to a propyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic addition of the propargyl alcohol to the aldehyde group, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-(2,3,5,6-tetrafluorophenyl)prop-2-ynal or 3-(2,3,5,6-tetrafluorophenyl)prop-2-ynoic acid.
Reduction: Formation of 3-(2,3,5,6-tetrafluorophenyl)prop-2-en-1-ol or 3-(2,3,5,6-tetrafluorophenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the tetrafluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets. The alkyne moiety may also participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)prop-2-yn-1-ol
- 3-(4-Fluorophenyl)prop-2-yn-1-ol
Uniqueness
3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol is unique due to the presence of four fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other fluorophenyl derivatives, which may have fewer fluorine atoms and different substitution patterns.
Properties
CAS No. |
61794-51-2 |
|---|---|
Molecular Formula |
C9H4F4O |
Molecular Weight |
204.12 g/mol |
IUPAC Name |
3-(2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H4F4O/c10-6-4-7(11)9(13)5(8(6)12)2-1-3-14/h4,14H,3H2 |
InChI Key |
GDNIDSSJBDXGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C#CCO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


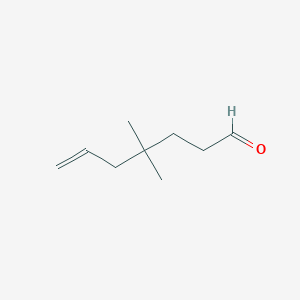
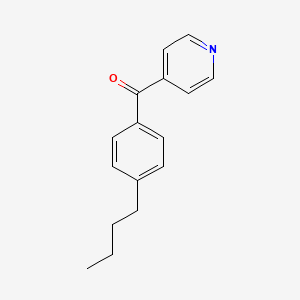
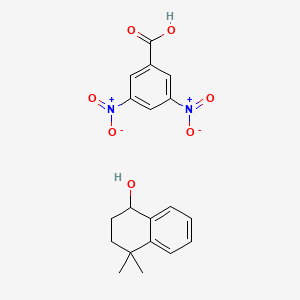
![N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide](/img/structure/B14567685.png)
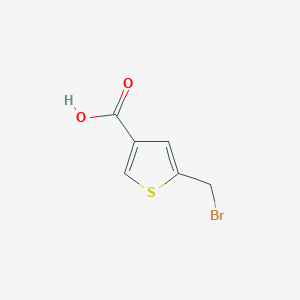
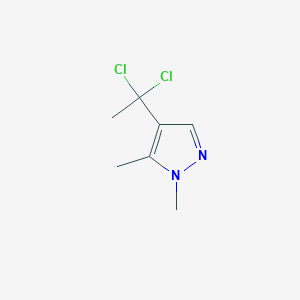

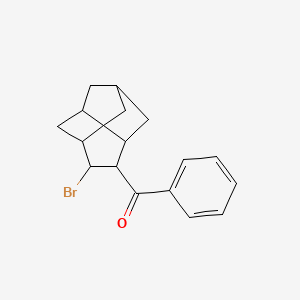
![4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14567710.png)
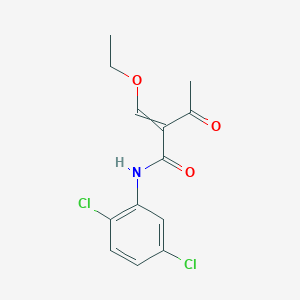

![Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate](/img/structure/B14567730.png)
